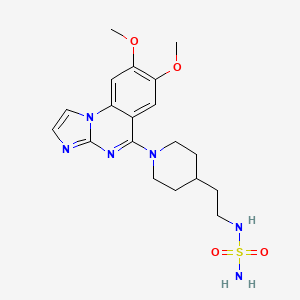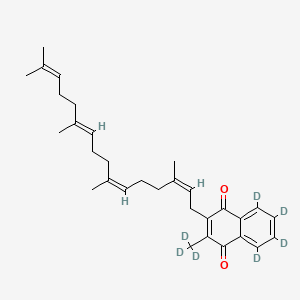
2Z,6Z-Vitamin K2-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2Z,6Z-Vitamin K2-d7, also known as 2Z,6Z-menaquinone-7-d7, is a deuterated form of menaquinone-7, a member of the vitamin K2 family. Vitamin K2 is a fat-soluble vitamin that plays a crucial role in blood coagulation, bone metabolism, and cardiovascular health. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of vitamin K2 due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2Z,6Z-Vitamin K2-d7 involves the incorporation of deuterium atoms into the menaquinone-7 molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of menaquinone-7 can lead to the incorporation of deuterium atoms at specific positions in the final product.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation using genetically engineered strains of bacteria such as Bacillus subtilis. These bacteria are capable of producing high yields of menaquinone-7, which can then be subjected to deuterium exchange reactions to obtain the deuterated form. The fermentation process is optimized for factors such as temperature, pH, and nutrient availability to maximize the production yield.
Analyse Des Réactions Chimiques
Types of Reactions
2Z,6Z-Vitamin K2-d7 undergoes various chemical reactions, including:
Oxidation: The naphthoquinone ring in this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The isoprenoid side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Various substituted menaquinone derivatives
Applications De Recherche Scientifique
2Z,6Z-Vitamin K2-d7 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of vitamin K2 in the body.
Metabolic Pathways: Investigating the metabolic pathways and intermediates involved in vitamin K2 metabolism.
Bone Health: Researching the role of vitamin K2 in bone metabolism and its potential in preventing osteoporosis.
Cardiovascular Health: Exploring the effects of vitamin K2 on cardiovascular health, including its role in preventing vascular calcification.
Cancer Research: Studying the potential anti-cancer properties of vitamin K2 and its derivatives.
Mécanisme D'action
2Z,6Z-Vitamin K2-d7 exerts its effects through several molecular targets and pathways:
γ-Glutamyl Carboxylase: Acts as a cofactor for this enzyme, which is involved in the carboxylation of vitamin K-dependent proteins.
Matrix Gla Protein (MGP): Prevents vascular calcification by activating MGP.
Osteocalcin: Enhances bone mineralization by activating osteocalcin.
Signal Transduction Pathways: Modulates various signaling pathways, including PI3K/AKT, MAP Kinase, and NF-κB.
Comparaison Avec Des Composés Similaires
2Z,6Z-Vitamin K2-d7 is unique due to its stable isotope labeling, which distinguishes it from other non-deuterated forms of vitamin K2. Similar compounds include:
Menaquinone-4 (MK-4): A shorter-chain form of vitamin K2 with four isoprene units.
Menaquinone-7 (MK-7): The non-deuterated form of this compound.
Phylloquinone (Vitamin K1): A different form of vitamin K found in green leafy vegetables.
Propriétés
Formule moléculaire |
C31H40O2 |
|---|---|
Poids moléculaire |
451.7 g/mol |
Nom IUPAC |
5,6,7,8-tetradeuterio-2-[(2Z,6Z,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16-,25-20-/i6D3,7D,8D,18D,19D |
Clé InChI |
DKHGMERMDICWDU-ZAGOWSQTSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CC/C=C(/C)\CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
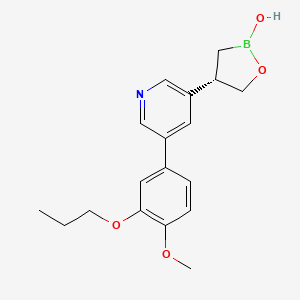
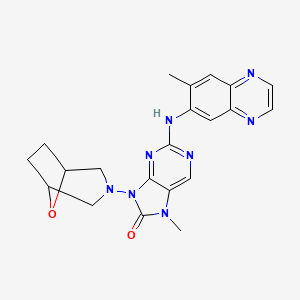
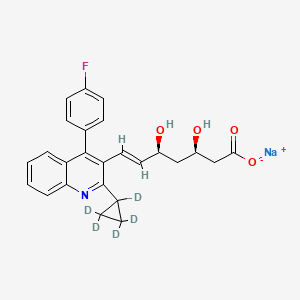
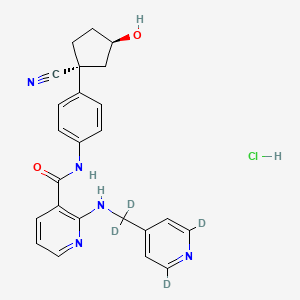
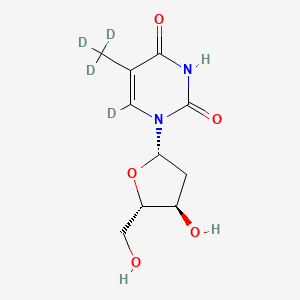
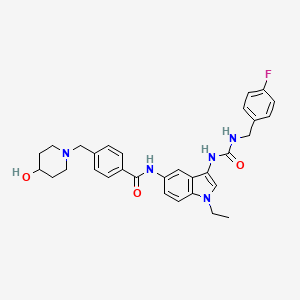
![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)

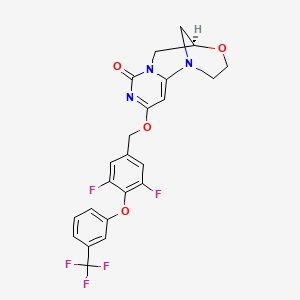
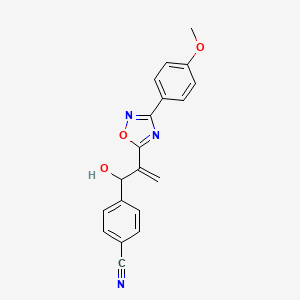
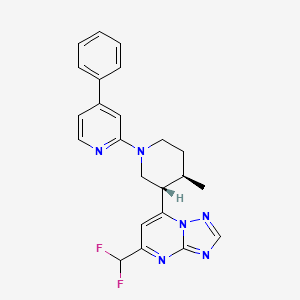
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
